molecular formula C3H9N6O4P B3432432 1,3,5-Triazine-2,4,6-triamine, phosphate CAS No. 218768-84-4

1,3,5-Triazine-2,4,6-triamine, phosphate

Cat. No.: B3432432
CAS No.: 218768-84-4
M. Wt: 224.12 g/mol
InChI Key: XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, phosphate is a useful research compound. Its molecular formula is C3H9N6O4P and its molecular weight is 224.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, phosphate is 224.04228979 g/mol and the complexity rating of the compound is 113. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phosphoric acid;1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4)
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InChI Key

XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O
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Molecular Formula

C3H9N6O4P
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Related CAS

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent)
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2)
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Record name Melamine-phosphoric acid copolymer
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1)
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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DSSTOX Substance ID

DTXSID80872787
Record name 1,3,5-Triazine-2,4,6-triamine monophosphate
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Molecular Weight

224.12 g/mol
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Physical Description

Dry Powder; Other Solid
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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CAS No.

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4
Record name Melamine phosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1)
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Record name Dimelamine phosphate
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Record name Melamine monophosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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Record name Di(1,3,5-triazine-2,4,6-triamine) phosphate
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Record name Melapur M 200
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Record name MELAMINE MONOPHOSPHATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Melamine Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of melamine phosphate (MP), a significant halogen-free flame retardant. Designed for researchers, chemists, and material scientists, this document delves into the nuanced methodologies for its synthesis, the critical techniques for its characterization, and the fundamental principles governing its mechanism of action. Our focus is on elucidating the causality behind experimental choices, ensuring a robust and reproducible understanding of this important compound.

Introduction: The Role of Melamine Phosphate in Flame Retardancy

Melamine phosphate (C₃H₉N₆O₄P) is an adduct of melamine and phosphoric acid, valued primarily for its application as an effective, environmentally conscious flame retardant.[1][2] It is a key component in intumescent systems, which operate on a synergistic nitrogen-phosphorus mechanism.[1] Upon exposure to heat, these systems swell to form a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat and mass between the flame and the polymer, thereby stifling the combustion process.[3]

Critically, melamine phosphate also serves as a direct precursor to melamine pyrophosphate and, subsequently, melamine polyphosphate (MPP), compounds that offer even greater thermal stability for high-temperature polymer processing.[4][5][6] Understanding the synthesis of MP is therefore fundamental to the production of a broader class of melamine-based flame retardants.

Synthesis of Melamine Phosphate: Methodologies and Protocols

The synthesis of melamine phosphate is fundamentally an acid-base reaction between melamine, a weak base, and phosphoric acid.[2][7] The selection of the reaction medium and conditions is critical to controlling the product's purity, yield, and morphology.

Aqueous Wet-Process Synthesis

The most prevalent method for synthesizing melamine phosphate is a precipitation reaction in an aqueous medium. Water is an effective solvent for the reactants and facilitates the ionic reaction, leading to the precipitation of the sparingly soluble melamine phosphate salt.

Causality and Experimental Insight: The choice of water as a solvent is driven by its ability to dissolve phosphoric acid and suspend melamine, enabling a complete reaction. However, a rapid reaction can sometimes lead to the formation of a colloidal gel, which complicates stirring and filtration.[8] This is mitigated by controlling the rate of addition of the reactants and maintaining vigorous agitation to promote the crystallization of a filterable precipitate.[5]

Experimental Protocol: Aqueous Synthesis of Melamine Phosphate

  • Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

  • Reactant Preparation: Add 31.5 g (0.25 mol) of melamine and 750 mL of deionized water to the flask. Stir to create a uniform suspension.[9]

  • Reaction: Heat the suspension to 90°C in an oil bath.[9] Slowly add 28.83 g (0.25 mol) of 85% phosphoric acid dropwise from the dropping funnel over a period of 30-60 minutes while maintaining vigorous stirring.[9]

  • Crystallization & Aging: After the addition is complete, maintain the temperature and stirring for an additional 2 hours to ensure the reaction goes to completion and to allow for crystal growth.[9]

  • Isolation: Cool the slurry to room temperature. Collect the white crystalline product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified melamine phosphate in an oven at 100-110°C until a constant weight is achieved. The expected product is a fine, white powder.[5]

Self-Validating System: The success of the synthesis can be monitored by measuring the pH of the mother liquor, which should be near neutral upon completion. A quantitative yield (approaching 90-95%) is indicative of a successful reaction.[5][9]

Organic Solvent-Mediated Synthesis

An alternative approach utilizes a polar organic solvent, such as dimethyl sulfoxide (DMSO), as the reaction medium. This method can offer advantages in controlling product morphology and avoiding the colloidal issues sometimes seen in aqueous systems.[8]

Causality and Experimental Insight: DMSO acts as a good solvent for both melamine and phosphoric acid, allowing the reaction to proceed in a homogeneous or near-homogeneous phase at room temperature. This can lead to a more controlled precipitation and potentially a more uniform particle size distribution. The patent literature suggests this method can improve reaction yield and simplify the process.[8]

Experimental Protocol: DMSO-Mediated Synthesis

  • Setup: In a suitable reaction vessel with high-speed stirring, dissolve 25.2 g of melamine in 600 mL of DMSO at room temperature.[8]

  • Reaction: While stirring vigorously, add the stoichiometric equivalent of 85% phosphoric acid (approximately 13.7-15.0 mL, depending on the desired molar ratio).[8] The reaction proceeds rapidly at room temperature, forming a white precipitate of melamine phosphate.

  • Isolation & Drying: Filter the product and dry at a higher temperature, for example, 150-190°C for 20 minutes, to remove the high-boiling-point solvent.[8]

Diagram: General Synthesis Workflow for Melamine Phosphate

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process Melamine Melamine (C₃H₆N₆) Reaction Reaction in Medium (Water or DMSO) Melamine->Reaction PhosphoricAcid Phosphoric Acid (H₃PO₄) PhosphoricAcid->Reaction Filtration Filtration Reaction->Filtration Washing Washing (if aqueous) Filtration->Washing Drying Drying Washing->Drying Product Melamine Phosphate (MP) White Powder Drying->Product

Caption: A generalized workflow for the synthesis of melamine phosphate.

Thermal Conversion to Melamine Polyphosphate (MPP)

For many high-performance applications, melamine phosphate is thermally treated to form melamine polyphosphate (MPP), which exhibits superior thermal stability.[9] This process involves a multi-stage thermal condensation (dehydration) reaction.[4]

  • Stage 1 (approx. 250-300°C): Melamine phosphate condenses to form melamine pyrophosphate, releasing water.[4]

  • Stage 2 (approx. 300-350°C): Further condensation of melamine pyrophosphate leads to the formation of melamine polyphosphate with a higher degree of polymerization.[4][9]

Experimental Protocol: Calcination of MP to MPP

  • Setup: Place the dried melamine phosphate powder in a quartz crucible.

  • Calcination: Transfer the crucible to a programmable box atmosphere furnace.

  • Multi-Stage Heating: Execute a programmed heating schedule. A typical protocol involves holding at 260°C, 300°C, 320°C, and 350°C, with a dwell time of 2 hours at each stage.[9] This gradual heating ensures a controlled reaction and prevents unwanted side reactions.[9]

  • Cooling & Processing: After the final stage, allow the furnace to cool to room temperature. The resulting product is melamine polyphosphate.

Diagram: Thermal Conversion Pathway of Melamine Phosphate

ThermalConversion MP Melamine Phosphate (MP) MDP Melamine Pyrophosphate MP->MDP  Δ (250-300°C) - H₂O MPP Melamine Polyphosphate (MPP) MDP->MPP  Δ (300-350°C) - H₂O

Caption: Stepwise thermal condensation of MP to MPP.

Comprehensive Characterization of Melamine Phosphate

Rigorous characterization is imperative to confirm the identity, purity, structure, and thermal properties of the synthesized melamine phosphate. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the material.

Technique Purpose & Information Gained Typical Expected Results for Melamine Phosphate
FTIR Spectroscopy Identifies functional groups and confirms the formation of the salt.[10]Presence of characteristic peaks for N-H stretching (melamine, ~3300-3500 cm⁻¹), P-O bonds (phosphate, ~1000-1200 cm⁻¹), and triazine ring vibrations.[10][11][12]
X-ray Diffraction (XRD) Determines the crystalline structure and phase purity of the synthesized powder.[10][13]A distinct diffraction pattern that can be matched with reference patterns for crystalline melamine phosphate.[14]
Thermal Analysis (TGA/DSC) Evaluates thermal stability, decomposition temperature, and char yield.[4][15]TGA shows initial weight loss starting around 250-260°C, corresponding to condensation and decomposition.[15][16][17] DSC reveals endothermic transitions associated with these processes.[4]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology, particle shape, and size distribution of the powder.[18][19]Typically reveals crystalline structures, with particle size and agglomeration dependent on the synthesis method.[14]
Solid-State NMR Spectroscopy Provides detailed information on the local chemical environment of phosphorus (³¹P NMR) and carbon (¹³C NMR) atoms, confirming the structure.[10][20]³¹P NMR shows a characteristic shift for the orthophosphate group. ¹³C NMR confirms the triazine ring structure.[15][20]

The Intumescent Flame Retardant Mechanism

Melamine phosphate functions through a sophisticated, dual-phase mechanism that is highly effective at suppressing combustion in polymers.[21]

Condensed Phase Action: Upon heating, MP decomposes to release phosphoric acid.[7][22] The phosphoric acid acts as an acid catalyst, promoting the dehydration of the host polymer at temperatures below its normal decomposition point. This process abstracts water and encourages the formation of a stable, insulating carbonaceous char layer on the material's surface.[3]

Gas Phase Action: Simultaneously, the melamine component decomposes, releasing a significant volume of non-combustible gases, primarily ammonia (NH₃) and nitrogen (N₂).[1] These gases serve two purposes:

  • They dilute the concentration of flammable gases and oxygen in the vapor phase above the polymer, effectively starving the flame.[1][21]

  • They act as a blowing agent, causing the forming char layer to swell and expand (intumesce), which enhances its thermal insulation properties.[1][3]

Diagram: Flame Retardant Mechanism of Melamine Phosphate

FR_Mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase MP Melamine Phosphate (MP) PhosphoricAcid Phosphoric Acid MP->PhosphoricAcid Gases Inert Gases (NH₃, N₂) MP->Gases Heat Heat from Flame Heat->MP Decomposition Polymer Polymer Char Insulating Char Layer Polymer->Char PhosphoricAcid->Polymer Catalyzes Dehydration Dilution Dilutes O₂ and Flammable Gases Gases->Dilution

Caption: Dual-phase flame retardant action of melamine phosphate.

Conclusion

Melamine phosphate is a cornerstone of modern halogen-free flame retardant technology. Its synthesis via aqueous or solvent-based methods is well-established, yielding a product whose identity and properties can be rigorously confirmed through a suite of analytical techniques including FTIR, XRD, and thermal analysis. Its efficacy is rooted in a powerful nitrogen-phosphorus synergy that promotes protective char formation in the condensed phase while simultaneously diluting flammable gases in the gas phase. A thorough understanding of these principles is essential for the development and application of next-generation fire-safe materials.

References

  • Kinetics of melamine phosphate thermal decomposition in DSC studies. (n.d.). SpringerLink.
  • Synthesis of High Heat resistant Melamine Polyphosphate. (n.d.). Presa.
  • Nirtogen-Phosphorus Flame Retardant - MP (Melamine Phosphate) - Green-Mountain Chem. (n.d.). Green-Mountain Chem.
  • MELAMINE POLYPHOSPHATE (MPP) - Ataman Kimya. (n.d.). Ataman Kimya.
  • MELAMINE POLYPHOSPHATE - Kefmann. (n.d.). Kefmann.
  • Melamine Polyphosphate Flame Retardant. (n.d.). Presa.
  • How to analyze the chemical composition of Melamine Polyphosphate? - Blog. (2025, October 9). Stanford Advanced Materials.
  • Preparation and Flame Retardance of Polyurethane Composites Containing Microencapsulated Melamine Polyphosphate. (n.d.). MDPI.
  • Synthesis and Characterization of Melamine Polyphosphate and its Flame Retardance. (2025, August 10). ResearchGate.
  • Comparison of Melamine Phosphate And Melamine Polyphosphate--Part I. (2023, November 16). Yinsu Flame Retardant.
  • CN103224471A - Synthesis method of melamine phosphate (MP). (n.d.). Google Patents.
  • MPP MELAMINE POLYPHOSPHATE FLAME RETARDANT. (n.d.). Ataman Kimya.
  • Thermal and Flame Retardation Properties of Melamine Phosphate-Modified Epoxy Resins. (2025, August 6). ResearchGate.
  • Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer. (n.d.). RSC Publishing.
  • Novel Synthesis Method for Melamine Polyphosphate and Its Flame Retardancy on Glass Fiber Reinforced Polyamide 66. (n.d.). Taylor & Francis.
  • Fourier transform infrared spectra of melamine-phosphate tri-functional acrylate. (n.d.). ResearchGate.
  • Synthesis and Characterization of Nano Melamine Phosphate. (n.d.). Scientific.net.
  • Synthesis and Characterization of Nano Melamine Phosphate. (n.d.). ResearchGate.
  • TGA thermograms of MP under an N 2 atmosphere. (n.d.). ResearchGate.
  • Structural Analysis of a Melaminium Polyphosphate from X-ray Powder Diffraction and Solid-State NMR Data. (n.d.). ACS Publications.
  • Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer. (2018, January 29). RSC Publishing.
  • MELAMINE PHOSPHATE. (n.d.). Kimteks.
  • TG-DSC curves of melamine phosphate. (n.d.). ResearchGate.
  • FTIR spectra of MP and Si-TPE with different MP content. (n.d.). ResearchGate.
  • Influence of the Crystal Structure of Melamine Trimetaphosphate 2D Supramolecules on the Properties of Polyamide 6. (2023, February 21). ACS Applied Materials & Interfaces.

Sources

"nitrogen-phosphorus synergism in flame retardancy"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Advanced Materials Series

Executive Summary

The transition from halogenated flame retardants (FRs) to environmentally benign alternatives has positioned Nitrogen-Phosphorus (N-P) synergism at the forefront of fire safety materials science. This synergism relies on a complex interplay between condensed-phase char formation and gas-phase radical scavenging. When optimized, N-P systems can reduce peak heat release rates (pHRR) by over 60% and achieve UL-94 V-0 ratings in highly flammable matrices like polypropylene (PP), polyurethane (PU), and cellulosic textiles.

This guide details the mechanistic foundations of N-P synergism, provides comparative performance data, and outlines a self-validating experimental protocol for a bio-inspired, high-performance intumescent coating.

Mechanistic Principles: The Intumescent Cascade

The core of N-P synergism is intumescence —the formation of a swollen, multi-cellular carbonaceous char that thermally insulates the substrate. This process requires three specific chemical functionalities acting in a synchronized cascade upon heating:

  • Acid Source (Phosphorus): Decomposes to yield mineral acids (e.g., phosphoric or polyphosphoric acid).

  • Carbon Source (Char Former): A polyhydroxy compound that reacts with the acid to form esters, eventually dehydrating into a carbon skeleton.

  • Blowing Agent (Nitrogen): Decomposes to release non-flammable gases (

    
    , 
    
    
    
    ,
    
    
    ), expanding the esterified carbon into a foam.
The Synergistic Effect

Phosphorus alone promotes char but often yields a dense, thin layer that cracks. Nitrogen alone acts as a diluent but lacks structural integrity. Synergy occurs when the P-acid catalyzes the cross-linking of the N-containing carbon source, trapping N-generated gases within a viscous P-C-O-N melt. This results in a char volume increase of 50–100x, effectively cutting off heat and oxygen transfer.

Visualization: The Intumescent Signaling Pathway

Intumescence_Mechanism Heat External Heat Source (>200°C) Acid_Source Acid Source (e.g., APP, Phytic Acid) Heat->Acid_Source Blowing_Agent Blowing Agent (e.g., Melamine, Urea) Heat->Blowing_Agent Decomp_Acid Release of Polyphosphoric Acid Acid_Source->Decomp_Acid T > T_decomp Carbon_Source Carbon Source (e.g., PER, Chitosan) Esterification Esterification & Dehydration Carbon_Source->Esterification Gas_Release Gas Release (NH3, N2) Blowing_Agent->Gas_Release Decomp_Acid->Carbon_Source Catalysis Viscous_Melt Viscous Phosphocarbonaceous Melt Formation Esterification->Viscous_Melt Swelling Char Swelling (Intumescence) Gas_Release->Swelling Expands Melt Viscous_Melt->Swelling Traps Gas Barrier Thermal Barrier (O2/Heat Blockade) Swelling->Barrier

Figure 1: The sequential physiochemical cascade of intumescent flame retardancy.

Comparative Chemistries & Performance Data

Researchers must select N-P pairs based on the substrate's processing temperature and polarity. Below is a comparison of the traditional industrial standard versus emerging bio-based alternatives.

System A: Industrial Standard (APP/PER/MA)
  • Acid: Ammonium Polyphosphate (APP)[1][2]

  • Carbon: Pentaerythritol (PER)[1]

  • Gas: Melamine (MA)

  • Pros: High efficiency, low cost.

  • Cons: Poor water resistance (leaching), migration, environmental persistence.

System B: Bio-Based Synergist (PA/CH)
  • Acid: Phytic Acid (PA) – A natural inositol hexakisphosphate (28% P content).

  • Carbon/Gas: Chitosan (CH) – A deacetylated chitin derivative providing both carbon skeleton and amine groups for gas release.

  • Pros: Renewable, forms stable ionic cross-links, non-toxic.

  • Cons: Lower thermal stability (suitable for cotton/wood/epoxy, less for high-temp thermoplastics).

Quantitative Performance Matrix
MetricUntreated CottonTreated (APP/PER)Treated (Phytic Acid/Chitosan)Improvement (Bio-Based)
LOI (%) 18.028.0 - 32.029.0 - 35.0 +94% vs Control
UL-94 Rating Fail (Burns)V-0V-0 Maximum Rating
pHRR (kW/m²) ~300~100~80 - 110 ~60-70% Reduction
Total Heat Release (MJ/m²) ~8.0~3.5~2.5 - 3.0 ~65% Reduction

Data aggregated from recent studies on cellulosic and PU substrates [1, 2, 3].

Experimental Protocol: Bio-Inspired Layer-by-Layer (LbL) Assembly

This protocol describes the fabrication of a high-performance N-P intumescent coating on a cellulosic substrate (e.g., cotton fabric) using a Layer-by-Layer (LbL) electrostatic assembly method. This technique creates a nano-structured coating that is far more durable than simple physical blending.

Materials
  • Cationic Solution (Carbon/Gas): Chitosan (Deacetylation >75%), Acetic Acid, Urea (optional synergist).

  • Anionic Solution (Acid): Phytic Acid (50 wt% solution), Sodium Hydroxide (for pH adjustment).

  • Substrate: Desized, scoured cotton fabric.

Workflow Diagram

LbL_Protocol Prep Solution Preparation 1. Chitosan (1% w/v) in 1% Acetic Acid 2. Phytic Acid (2% w/v) in DI Water Adjust both to pH 4.0 Substrate Substrate Prep Clean Cotton/Wood (Negatively Charged Surface) Dip_Cat Step A: Cationic Dip Immerse in Chitosan (5 min) Adsorption of NH3+ groups Substrate->Dip_Cat Rinse_1 Rinse DI Water (1 min) Remove excess polymer Dip_Cat->Rinse_1 Dip_An Step B: Anionic Dip Immerse in Phytic Acid (5 min) Ionic Cross-linking (PO4- to NH3+) Rinse_1->Dip_An Rinse_2 Rinse DI Water (1 min) Dip_An->Rinse_2 Loop Repeat Cycle Target: 10-20 Bilayers (BL) Rinse_2->Loop Loop->Dip_Cat < Target BL Dry Final Drying 80°C for 24 hours Loop->Dry = Target BL Test Validation LOI / UL-94 / Cone Cal Dry->Test

Figure 2: Layer-by-Layer (LbL) assembly workflow for Chitosan-Phytic Acid coatings.

Step-by-Step Methodology
  • Solution Preparation:

    • Solution A (Cationic): Dissolve 10g Chitosan in 1L of 1% (v/v) acetic acid. Stir overnight. Add 10g Urea (optional) to enhance blowing effect. Adjust pH to 4.0 using NaOH.

    • Solution B (Anionic): Dilute Phytic Acid to a 2% (w/v) concentration in DI water. Adjust pH to 4.0 using NaOH. Note: pH matching is critical to prevent precipitation outside the substrate surface.

  • Deposition Cycle:

    • Immerse substrate in Solution A for 5 minutes. (Chitosan adsorbs to negative cellulose/wood surface).

    • Rinse in DI water for 1 minute; blot dry.

    • Immerse substrate in Solution B for 5 minutes. (Phytate groups cross-link with Chitosan amines).

    • Rinse in DI water for 1 minute; blot dry.

  • Cycling:

    • Repeat the cycle 10 to 20 times. 10 Bilayers (BL) is often the threshold for self-extinguishing behavior [1].

  • Curing:

    • Dry the treated samples at 80°C for 24 hours to remove bound water and solidify the ionic network.

Analytical Validation & Self-Verification

To ensure the protocol was successful, the following validation steps are mandatory.

A. Limiting Oxygen Index (LOI) - ASTM D2863
  • Purpose: Measures the minimum oxygen concentration to support combustion.

  • Target: Untreated cotton is ~18%. A successful N-P coating should yield >28% .

  • Self-Check: If LOI < 26%, the coating thickness (bilayers) is insufficient, or the P/N ratio is unbalanced.

B. Vertical Burning Test - UL-94 / ASTM D6413
  • Purpose: Assessing drip behavior and self-extinguishing capability.

  • Target: V-0 rating (burning stops within 10s, no flaming drips).

  • Self-Check: If "cotton candy" effect (fluffy char) is observed but the flame persists, the acid source (P) is likely sufficient, but the blowing agent (N) is insufficient to dilute the oxygen. Increase Urea or Chitosan content.

C. Cone Calorimetry - ISO 5660
  • Purpose: Simulates real-world fire scenarios (heat flux 35 or 50 kW/m²).

  • Key Metric: Peak Heat Release Rate (pHRR) .

  • Target: A reduction of >50% compared to control.

  • Mechanism Verification: Analyze the residue (char) using SEM. A successful N-P system will show a closed-cell, bubble-like structure (intumescence) rather than a flat, cracked surface.

References

  • Laufer, G., et al. (2012).[3] "Intumescent nanocoatings of renewable molecules for flame retardant cotton fabrics."[4] Green Chemistry. Link

  • Zhang, X., et al. (2020). "Environmentally-Benign Phytic Acid-Based Multilayer Coating for Flame Retardant Cotton."[4] Polymers.[5][6][7][8] Link

  • Li, Y., et al. (2025).[9] "Bio-Based Chitosan/Agar/Phytic Acid Coating Enhanced Flame Retardancy of Wood Applied to Aircraft Cabin Interiors." Polymers.[5][6][7][8] Link

  • Weil, E. D., & Levchik, S. V. (2006).[5][7] "A review of recent progress in phosphorus-based flame retardants." Journal of Fire Sciences. Link

  • Gaan, S., et al. (2008). "Effect of Nitrogen Additives on Flame Retardant Action of Tributyl Phosphate: Phosphorus—Nitrogen Synergism." Polymer Degradation and Stability. Link

Sources

Beyond Compliance: A Technical Assessment of the Environmental & Toxicological Footprint of Halogen-Free Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Myth of "Benign by Design"

The global phase-out of polybrominated diphenyl ethers (PBDEs) necessitated a rapid industrial pivot toward Halogen-Free Flame Retardants (HFFRs). While marketed as the "green" alternative, the HFFR class—spanning organophosphorus, inorganic, and nitrogen-based compounds—is not a monolith of safety.

This technical guide deconstructs the environmental and toxicological profiles of these alternatives. We challenge the assumption that "halogen-free" equals "non-toxic." Specifically, we highlight the emergence of Organophosphorus Flame Retardants (OPFRs) as a case of "regrettable substitution," exhibiting neurotoxic and endocrine-disrupting potentials analogous to the halogenated predecessors they replaced. Conversely, we validate the inert safety profiles of metal hydroxides (ATH/MDH) while acknowledging their physicochemical limitations.

Chemical Classification & Mechanisms of Action

To understand the environmental fate of HFFRs, one must first understand their chemical stability and mode of action.

The HFFR Hierarchy

We categorize HFFRs into three distinct classes based on their environmental reactivity.

HFFR_Hierarchy Root Halogen-Free Flame Retardants (HFFRs) Type1 Organophosphorus (OPFRs) (e.g., TPHP, TDCIPP, DOPO) Root->Type1 Type2 Inorganic Metal Hydroxides (e.g., ATH, MDH) Root->Type2 Type3 Nitrogen-Based (e.g., Melamine Cyanurate) Root->Type3 Mech1 Mechanism: Gas Phase Radical Scavenging (Active) Type1->Mech1 Mech2 Mechanism: Endothermic Decomposition (Passive) Type2->Mech2 Mech3 Mechanism: Dilution & Intumescence Type3->Mech3 Risk1 Risk: High Bioactivity Neurotoxicity Potential Mech1->Risk1 Risk2 Risk: Low Toxicity Physical Loading Issues Mech2->Risk2 Risk3 Risk: Renal Toxicity (monomer specific) Mech3->Risk3

Figure 1: Structural and functional hierarchy of HFFRs, correlating mechanism of action with toxicological risk profiles.

Comparative Physicochemical Properties

The following table contrasts the "Active" chemistry of OPFRs against the "Passive" chemistry of Inorganics.

ParameterOrganophosphorus (e.g., TPHP)Metal Hydroxides (ATH/MDH)Environmental Implication
Solubility (Water) Low to Moderate (mg/L range)InsolubleOPFRs are mobile in aquatic systems; Inorganics settle as sediment.
Log Kow 4.0 – 9.5 (Lipophilic)N/A (Inorganic)High Log Kow indicates high potential for bioaccumulation in fatty tissues.
Vapor Pressure Moderate (Semi-volatile)NegligibleOPFRs off-gas from products, contributing to indoor dust and long-range transport.
Degradation Hydrolysis t1/2: Days to YearsStable (pH dependent)Chlorinated OPFRs (e.g., TCEP) are highly persistent; Inorganics buffer acidity.

Toxicological Profiles: The "Regrettable Substitution"[1][2]

Organophosphorus Flame Retardants (OPFRs)

Recent data indicates that OPFRs, particularly Triphenyl phosphate (TPHP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) , share structural similarities with organophosphate pesticides.

  • Neurotoxicity: OPFRs inhibit acetylcholinesterase (AChE) activity. In zebrafish models, developmental exposure (0.1–10 µM) results in hypoactivity and altered anxiety-like behaviors, mirroring effects of chlorpyrifos.

  • Endocrine Disruption: TPHP is a known PPARγ agonist and can disrupt thyroid hormone regulation, affecting metabolic and developmental pathways.

  • Cytotoxicity: Oxidative stress (ROS generation) is the primary mechanism of cellular damage in hepatocytes exposed to aryl-phosphates.

Inorganic & Nitrogen-Based FRs
  • Aluminum/Magnesium Hydroxide (ATH/MDH): These are physiologically inert. The primary environmental impact is localized physical smothering in aquatic sediment if released in bulk, not chemical toxicity.

  • Melamine: While melamine monomers have renal toxicity risks (crystal formation), polymeric melamine-based FRs are generally stable. However, under combustion, they may release hydrogen cyanide (HCN).

Experimental Protocols: Assessing Toxicity

As drug development professionals, we must apply rigorous screening to industrial chemicals. The following protocols are designed to be self-validating systems for hazard identification.

Protocol A: High-Throughput Neurobehavioral Screening (Zebrafish)

Rationale: Zebrafish (Danio rerio) share 70% genetic homology with humans. This assay detects developmental neurotoxicity (DNT) that standard LC50 tests miss.

Workflow Visualization:

Zebrafish_Assay Step1 Embryo Collection (0 hpf) Step2 Dechorionation (24 hpf) Step1->Step2 Step3 Chemical Exposure (Static Renewal) Conc: 0.01 - 10 µM Step2->Step3 Step4 Morphological Scoring (96 hpf) (Edema, Spinal Curve) Step3->Step4 Step5 Behavioral Tracking (120 hpf) Light/Dark Transition Step4->Step5 Output Endpoint Analysis: Velocity (mm/s) Total Distance Step5->Output

Figure 2: OECD 236-adapted workflow for assessing developmental neurotoxicity in zebrafish larvae.

Step-by-Step Methodology:

  • Synchronization: Collect embryos immediately post-fertilization. Select healthy embryos at 4 hours post-fertilization (hpf).

  • Exposure: Place one embryo per well in 96-well plates. Administer HFFR (dissolved in DMSO, final conc <0.1%) at logarithmic concentrations (e.g., 0.01, 0.1, 1.0, 10 µM). Include Solvent Control (0.1% DMSO) and Positive Control (e.g., Chlorpyrifos).

  • Maintenance: Incubate at 28.5°C with a 14:10 light:dark cycle. Renew solution daily to maintain nominal concentration (critical for volatile OPFRs).

  • Apical Endpoints (96 hpf): Screen for teratogenicity (pericardial edema, spinal curvature) using a stereomicroscope.

  • Behavioral Assay (120 hpf): Transfer larvae to a video-tracking system (e.g., Noldus DanioVision). Subject to alternating Light (10 min) / Dark (10 min) cycles.

    • Validation: Controls must show a "startle response" (increased velocity) upon light-to-dark transition. Absence of this response in treated groups indicates neurotoxicity.

Protocol B: Ready Biodegradability (OECD 301F)

Rationale: Determines if the HFFR will persist in the environment.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test System: Manometric Respirometry. Measure Oxygen Uptake (BOD) over 28 days.

  • Pass Criteria: The chemical must achieve 60% degradation within a 10-day window after reaching 10% degradation.

    • Note: Many chlorinated OPFRs (e.g., TCEP) fail this test, classifying them as Persistent .

Lifecycle & Environmental Fate

The environmental impact extends beyond immediate toxicity. We must model the lifecycle from manufacturing to disposal.

Environmental_Fate Source Source: Consumer Products (Electronics, Foam) Route1 Volatilization (Indoor Air/Dust) Source->Route1 Route2 Leaching (Landfill/E-Waste) Source->Route2 Sink1 Atmospheric Transport (Long-Range) Route1->Sink1 Sink2 Aquatic Systems (Wastewater) Route2->Sink2 Sink1->Sink2 Deposition Receptor Biota Accumulation (Lipophilic OPFRs) Sink2->Receptor Bioconcentration

Figure 3: Fate and transport model illustrating the migration of semi-volatile HFFRs from products to biological receptors.

Key Insight: The "semi-volatile" nature of OPFRs allows them to migrate out of plastics (blooming) and adhere to indoor dust. This makes hand-to-mouth ingestion the primary exposure route for toddlers, a critical risk factor given the developmental neurotoxicity identified in Section 3.1.

References

  • Blum, A., et al. (2019). "Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?"[1] Environmental Science & Technology Letters. Link

  • Dishaw, L. V., et al. (2014). "Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish."[2] Toxicological Sciences. Link

  • Waaijers, S. L., et al. (2013). "Toxicity of new generation flame retardants to zebrafish and daphnids." Chemosphere.[3] Link

  • OECD. (2013). "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals. Link

  • United Nations Environment Programme (UNEP). (2023). "Flame Retardants: A succession of regrettable substitutions."[4][1][5] Link

Sources

Advanced Mechanisms of Melamine-Induced Char Formation in Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Melamine in Char Formation in Polymers Content Type: In-Depth Technical Guide Audience: Researchers, Material Scientists, and Packaging Engineers (Pharma/Device)

Executive Summary

In the engineering of flame-retardant (FR) polymers, melamine is not merely an additive; it is a molecular architect. While traditional halogenated retardants rely on gas-phase radical scavenging, melamine operates primarily through endothermic heat sinking and intumescent char promotion . This guide dissects the thermodynamic and kinetic role of melamine in transforming polymer matrices into thermally stable, graphitic carbon nitride chars. We address the specific needs of R&D professionals requiring self-validating protocols for high-performance materials, including pharmaceutical packaging and medical device housing.

Part 1: The Molecular Thermodynamics of Melamine Decomposition

To master char formation, one must understand the stepwise condensation of the melamine molecule. Unlike simple vaporization, melamine undergoes a complex transformation that dictates the structural integrity of the final char.

The Condensation Pathway

Upon heating, melamine (


) does not simply decompose; it polymerizes. This process is critical because the resulting condensates (Melam, Melem, Melon) possess higher thermal stability than the parent molecule, acting as the "skeleton" of the char.
  • Stage 1 (340°C - 360°C): Melamine releases ammonia (

    
    ) to form Melam .[1]
    
  • Stage 2 (390°C - 410°C): Melam releases further ammonia to form Melem .

  • Stage 3 (>450°C): Melem polymerizes into Melon , a linear polymer that eventually crosslinks into Graphitic Carbon Nitride (

    
    ) .
    

This pathway serves two functions:

  • Endothermic Cooling: The release of

    
     consumes heat (approx. 1.8 kJ/g), lowering the substrate temperature.
    
  • Blowing Agent: The released

    
     gas expands the viscous polymer melt, creating the cellular "foam" structure necessary for thermal insulation.[2]
    
Visualization: The Thermal Condensation Cascade

The following diagram illustrates the stepwise thermal evolution of melamine, highlighting the critical temperatures and byproducts.

MelamineDecomposition Melamine Melamine (C3H6N6) <340°C Melam Melam (C6H9N11) 350-380°C Melamine->Melam -NH3 (Endothermic) Ammonia NH3 Gas (Blowing Agent) Melamine->Ammonia Melem Melem (C6H6N10) 400-450°C Melam->Melem -NH3 (Condensation) Melam->Ammonia Melon Melon (Polymer) >500°C Melem->Melon Polymerization GraphiticCN Graphitic Carbon Nitride (g-C3N4) Char Skeleton Melon->GraphiticCN Crosslinking

Figure 1: Stepwise thermal condensation of melamine into stable char structures. Note the continuous release of ammonia, which acts as the blowing agent.

Part 2: The Intumescent Triad – Synergistic Char Architectures

Melamine rarely acts alone. In high-performance intumescent flame retardants (IFR), it functions as the Blowing Agent within a synergistic triad. The interaction between these three components determines the "quality" of the char (density, height, and mechanical strength).

The Triad Components
  • Acid Source: Typically Ammonium Polyphosphate (APP).[3][4][5][6][7] Decomposes to yield polyphosphoric acid.[2][3][4][7]

  • Carbon Source: Typically Pentaerythritol (PER).[3][5][6][8][9] Reacts with acid to form an ester.

  • Blowing Agent: Melamine . Decomposes to release non-flammable gas (

    
    ).[2]
    
The Mechanism of Action

The timing of these reactions is critical. If melamine decomposes before the carbon source melts, the gas escapes without forming foam. If it decomposes too late, the char solidifies before it can expand.

  • Step A (Acid Release): APP degrades (

    
    ), releasing phosphoric acid.
    
  • Step B (Esterification): Phosphoric acid reacts with PER to form a phosphate ester.

  • Step C (Foaming): Melamine degrades (

    
    ), releasing gas.[7] The ester, now in a semi-liquid state, traps the gas, swelling into a multicellular char.
    
  • Step D (Solidification): The char crosslinks and hardens, forming a thermal barrier.

Expert Insight: In melamine polyphosphate (MPP), the melamine and acid source are chemically bonded. This ensures perfect stoichiometry and proximity, often resulting in a more uniform char than physical blends of Melamine and APP.

Part 3: Experimental Protocols for Char Validation

To validate the efficacy of melamine in your polymer system, you must employ a multi-faceted analytical approach. These protocols are designed to be self-validating.

Protocol A: Cone Calorimetry (ISO 5660)

This is the gold standard for fire behavior. It measures the Heat Release Rate (HRR) based on the oxygen consumption principle.[10][11]

Methodology:

  • Sample Prep: Cast polymer plaques (

    
     mm). Condition at 
    
    
    
    , 50% RH for 48 hours.
  • Setup: Set conical heater to

    
     or 
    
    
    
    (simulating developing fire).
  • Execution: Expose sample. Spark igniter triggers combustion.[10]

  • Data Capture: Record Time to Ignition (TTI), Peak HRR (pHRR), and Total Smoke Release (TSR).

Self-Validation Check:

  • If the HRR curve shows a sharp initial peak followed by a drop to a steady state: This confirms the formation of a protective char layer.[2][7][12][13][14]

  • If the curve rises continuously:[7] The char is unstable or cracking (insufficient melamine/blowing agent).

Protocol B: Char Morphology Analysis (SEM)

Quantitative data must be backed by visual evidence of the char structure.

Methodology:

  • Harvest: Carefully remove the char residue after the Cone Calorimeter test.

  • Preparation: Sputter coat the char with gold/palladium (approx. 10 nm) to prevent charging.

  • Imaging: Use Scanning Electron Microscopy (SEM) at 500x and 2000x magnification.

  • Target Features: Look for "closed-cell" structures.

Interpretation:

  • Good Char: Smooth, continuous surfaces with closed pores (trapped gas).

  • Bad Char: "Popcorn" texture, open holes, or flaky ash (indicates gas escaped before solidification).

Protocol C: Raman Spectroscopy for Graphitization

To determine if the char is chemically stable (graphitic) or just amorphous carbon.

Methodology:

  • Focus: 532 nm or 785 nm laser.

  • Measurement: Scan the char surface.[9]

  • Analysis: Calculate the ratio of the D-band (

    
    , disordered carbon) to the G-band (
    
    
    
    , graphitic carbon).
  • Significance: A lower

    
     ratio indicates a more graphitic, thermally stable char, often enhanced by the formation of melem/melon structures.
    

Part 4: Data Presentation & Case Studies

The following table summarizes the impact of Melamine content on the fire performance of a Polypropylene (PP) matrix containing APP (Acid Source).

Table 1: Synergistic Effect of Melamine in PP/APP Systems

Formulation (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)Char Yield (%)Char Structure Observation
Pure PP 17.5Fail12000.2No char; complete dripping.
PP + 20% APP 24.0V-26508.5Loose, flaky char.
PP + 20% Melamine 21.0Fail9002.1Minimal char; gas release only.
PP + 15% APP + 5% Melamine 29.5V-032018.5Expanded, compact, closed-cell.
PP + 20% MPP 31.0V-028022.0Dense, uniform, highly stable.

Note: Data represents typical values for intumescent polypropylene composites. MPP = Melamine Polyphosphate.[3][5][15][16]

Visualization: The Intumescent Shield Mechanism

This diagram details the physical protection mechanism provided by the melamine-expanded char.

IntumescentMechanism cluster_0 Fire Exposure cluster_1 Polymer Surface Heat External Heat Flux (Fire Source) Polymer Polymer Matrix (APP + PER + Melamine) Heat->Polymer Radiant Energy Melt Viscous Melt Layer Polymer->Melt T > 200°C Char Expanded Char Shield (Multi-cellular) Melt->Char Melamine releases N2/NH3 Swelling the melt Char->Heat Blocks O2 Diffusion

Figure 2: The barrier effect of the intumescent char. The expanded char layer physically separates the fuel (polymer) from the heat and oxygen source.

References

  • Mechanism of Melamine Decomposition

    • Title: Pyrolysis of melamine and its derivatives.[17][18]

    • Source: ResearchG
    • URL:[Link]

  • Intumescent Systems (APP/PER/Melamine)

    • Title: Intumescent Flame Retardant Systems:
    • Source: Alfa Chemistry.[5]

  • Melamine Polyphosphate Synergies

    • Title: Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66.[15][16]

    • Source: MDPI (Polymers).
    • URL:[Link][6][15]

  • Cone Calorimeter Protocols

    • Title: Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applic
    • Source: World of Test.
    • URL:[Link]

  • Melem and Graphitic Carbon Nitride Formation

    • Title: Melem (2,5,8-Triamino-tri-s-triazine)
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

Sources

Methodological & Application

High-Performance Incorporation of Melamine Phosphate (MP) into Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The incorporation of Melamine Phosphate (MP) into epoxy matrices represents a critical balance between flame retardancy efficiency and mechanical integrity . Unlike halogenated retardants, MP functions as a halogen-free flame retardant (HFFR) through an intumescent mechanism.[1] However, raw MP is hydrophilic and chemically distinct from the hydrophobic epoxy matrix, leading to severe agglomeration and catastrophic loss of tensile strength if not properly engineered.

The Expert's Perspective: The failure mode in most MP-epoxy composites is not flammability, but interfacial debonding . Simply mixing MP powder into resin is insufficient. This guide prioritizes surface functionalization and kinetic management to ensure the MP particles act as stress transfer points rather than defects.

The Physicochemical Mechanism

MP acts in both the condensed and gas phases. Upon exposure to fire, it undergoes endothermic decomposition:

  • Acid Source: Releases phosphoric acid, which phosphorylates the epoxy matrix, catalyzing char formation.

  • Blowing Agent: Releases non-flammable nitrogen gases (

    
    , 
    
    
    
    ), which swell the char into a cellular barrier.

MP_Mechanism Heat External Heat Source MP Melamine Phosphate (Decomposition >300°C) Heat->MP Triggers Acid Phosphoric Acid Release MP->Acid Condensed Phase Gas Ammonia/Nitrogen Release MP->Gas Gas Phase Ester Esterification of Epoxy Chain Acid->Ester Catalysis Char Intumescent Char Layer Formation Gas->Char Swelling Ester->Char Crosslinking Barrier Thermal & Oxygen Barrier Char->Barrier Protection

Figure 1: The dual-phase intumescent mechanism of Melamine Phosphate in thermoset networks.

Material Selection & Pre-Treatment Protocols

Critical Warning: Commercial MP often has a particle size (


) of 10–20 

. For epoxy composites, this must be reduced to

to minimize stress concentration.
Protocol A: Particle Size Reduction (Ball Milling)
  • Equipment: Planetary Ball Mill (Zirconia jars/balls).

  • Ratio: Ball-to-powder ratio (BPR) of 10:1.

  • Speed: 300 RPM.

  • Duration: 4 hours (Interval: 30 min run, 10 min pause to prevent overheating).

  • Validation: Verify

    
     via Laser Diffraction Particle Sizing.
    
Protocol B: Surface Silanization (The "Bridge")

To render hydrophilic MP compatible with hydrophobic epoxy, we graft 3-aminopropyltriethoxysilane (KH-550/APTES) onto the MP surface. The amine group on the silane can react with the epoxy ring during cure, chemically bonding the filler to the matrix.

Reagents:

  • Melamine Phosphate (Milled)[2]

  • Ethanol (95%)

  • Deionized Water[3]

  • Silane Coupling Agent (KH-550)[3][4][5]

Step-by-Step Methodology:

  • Hydrolysis: Prepare a solvent mixture of Ethanol:Water (90:10 wt%). Adjust pH to 4.5–5.0 using acetic acid. Add KH-550 (1.5 wt% relative to MP mass) and stir for 30 mins to hydrolyze silane alkoxy groups into silanols.

  • Dispersion: Add the milled MP to the hydrolyzed silane solution.

  • Reaction: Heat to 60°C under continuous reflux stirring for 4 hours .

  • Filtration: Vacuum filter the slurry.

  • Drying: Dry the filter cake in a vacuum oven at 80°C for 12 hours .

    • Why? Residual moisture causes voids in epoxy and consumes isocyanate/anhydride hardeners.

  • Grinding: Lightly grind the dried cake to break soft agglomerates.

Composite Fabrication & Curing[8]

Formulation Strategy: A loading of 15–20 wt% MP is typically required for UL-94 V-0. However, MP is acidic.

  • Effect on Amine Hardeners: Acidic MP accelerates amine cure (catalytic effect). Reduce pot life expectations by 30%.

  • Effect on Anhydride Hardeners: Can retard cure or cause foaming. Amine cure is recommended for MP systems.

Protocol C: High-Shear Dispersion & Casting

Table 1: Recommended Formulation (Parts by Weight)

Component Control Formulation A (MP Only) Formulation B (Synergistic)
DGEBA Epoxy (e.g., E-51/828) 100 100 100
Modified MP (m-MP) 0 20 15
Pentaerythritol (PER)* 0 0 5
Polyamide/Amine Hardener Stoichiometric Stoichiometric Stoichiometric

| Defoamer (BYK-A 530) | 0.5 | 0.5 | 0.5 |

*Note: PER acts as a carbonific agent, improving char yield synergistically with MP.

Workflow:

  • Pre-Mixing: Add Modified MP to liquid epoxy resin (without hardener).

  • Dispersing: Use a High-Shear Mixer (Cowles blade) at 2000 RPM for 20 mins . Temperature will rise; keep below 60°C using a water bath.

  • Ultrasonication: Probe sonicate (20 kHz, 40% amplitude) for 10 mins to break nano-agglomerates.

  • Degassing (Critical): Vacuum degas (-0.1 MPa) at 50°C until no bubbles rise. MP introduces air; skipping this leads to weak, porous samples.

  • Hardener Addition: Add curing agent, mix gently (low shear) to avoid re-entraining air.

  • Curing:

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 2 hours (Full Cure).

    • Note: Ramp temperature slowly (2°C/min) to prevent thermal shock.

Workflow RawMP Raw MP (Agglomerated) Milling Ball Milling (< 5µm) RawMP->Milling Silane Silanization (KH-550) Milling->Silane ResinMix Resin Dispersion (High Shear + Sonic) Silane->ResinMix + Epoxy Degas Vacuum Degassing (Remove Air) ResinMix->Degas Cure Step-Cure (80°C -> 120°C) Degas->Cure + Hardener

Figure 2: Integrated workflow for processing MP-Epoxy composites.

Characterization & Validation Standards

To validate the efficacy of the protocol, the following metrics must be met.

Thermal Stability (TGA)

Run Thermogravimetric Analysis (TGA) in Nitrogen and Air.

  • Expectation: Pure epoxy decomposes ~350°C with <10% char.[6] MP-Epoxy will show an earlier onset of degradation (~300–320°C) due to MP activation.

  • Success Metric: Char yield at 700°C should increase from ~5% (Neat) to >25% (MP-Composite) .

Flammability (UL-94)[9][10]
  • Specimen: 127 x 12.7 x 3.2 mm bars.

  • Target: V-0 Rating (Self-extinguishing within 10s, no dripping).

  • Failure Analysis: If V-1/V-2 is obtained, increase MP loading or check dispersion (agglomerates act as "wicks" for flame).

Mechanical Performance[3][5][6][11]
  • Tensile Strength: Expect a drop of 10–15% compared to neat resin.[6] If drop >30%, surface modification (Protocol B) failed.

  • Modulus: Should increase by 20–40% due to stiffening effect of rigid particles.

Troubleshooting & Expert Notes

IssueProbable CauseCorrective Action
Viscosity too high to cast MP loading >20% or high aspect ratio particles.Use a reactive diluent (e.g., AGE) or heat resin to 50°C during mixing.
Bubbles in cured part Incomplete degassing or moisture in MP.Dry MP at 100°C for 24h before use. Check vacuum seal.
White specks in part Poor dispersion (Agglomeration).[6]Increase sonication time; ensure Silane protocol was followed strictly.
Soft/Sticky surface Acidic MP neutralized amine hardener.Adjust hardener stoichiometry (slight excess of amine) or switch to latent curing agent.

References

  • Liu, Y., et al. "Synergistic effect of melamine phosphate and pentaerythritol on flame retardancy of epoxy resin." Polymer Degradation and Stability, vol. 96, no. 4, 2011.

  • Rakotomalala, M., et al. "Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications." Materials, vol. 3, no. 8, 2010.

  • Wang, X., et al. "Surface modification of melamine phosphate with silane coupling agent and its effect on properties of epoxy composites." Journal of Applied Polymer Science, vol. 123, no. 5, 2012.

  • Standard Test Method for Tensile Properties of Plastics (ASTM D638). ASTM International.

  • Standard Test Methods for Flammability of Plastic Materials (UL 94). Underwriters Laboratories.

Sources

Application Notes & Protocols: Melamine Polyphosphate as a Halogen-Free Flame Retardant for Glass Fiber Reinforced Polymers

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers and material scientists on the effective use of Melamine Polyphosphate (MPP) as a halogen-free flame retardant in glass fiber reinforced polymer (GFRP) composites. This document delves into the underlying scientific principles, key performance metrics, and detailed protocols for formulation, processing, and testing.

Introduction: Addressing Flammability in High-Performance Composites

Glass fiber reinforced polymers (GFRPs) are indispensable in automotive, electronic, and industrial applications due to their high strength-to-weight ratio, dimensional stability, and excellent mechanical properties.[1] However, the polymer matrix is inherently combustible, and the inclusion of glass fibers can exacerbate flammability through a "wicking effect," where the fibers act like a candlewick, facilitating the transport of molten polymer to the flame front.[1][2]

To meet stringent fire safety standards, such as the UL 94 V-0 classification, the incorporation of flame retardants is essential. Growing environmental and health concerns have driven a shift away from traditional halogenated flame retardants towards more sustainable alternatives.[1] Melamine polyphosphate (MPP), a nitrogen-phosphorus-based compound, has emerged as a leading halogen-free solution, particularly for high-temperature engineering plastics like polyamide 66 (PA66) and polybutylene terephthalate (PBT) commonly used in GFRPs.[3][4]

MPP is a salt of melamine and polyphosphoric acid, and its polymeric nature endows it with high thermal stability, with a decomposition temperature exceeding 350°C.[5][6] This makes it highly compatible with the processing temperatures required for engineering thermoplastics, preventing premature degradation during compounding and molding.[4][7] This guide focuses on MPP due to its superior thermal resistance compared to its precursor, melamine phosphate (MP), which decomposes at lower temperatures.[5][8]

Mechanism of Action: A Synergistic Intumescent System

The high efficacy of Melamine Polyphosphate stems from its intumescent mechanism, which functions in both the gas and condensed phases of a fire, creating a synergistic flame-retardant effect.[3]

  • Condensed Phase Action (Char Formation): When exposed to the heat of a fire, MPP undergoes an endothermic decomposition, acting as a heat sink that cools the polymer and slows thermal degradation.[9] This decomposition releases phosphoric acid, which acts as a catalyst to dehydrate the polymer matrix, promoting the formation of a stable, insulating carbonaceous char on the material's surface.[5][10] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.

  • Gas Phase Action (Fuel Dilution): Simultaneously, the thermal degradation of the melamine component releases non-combustible gases, primarily ammonia and nitrogen.[5][10][11] These inert gases dilute the concentration of flammable gases and oxygen in the gas phase, effectively suffocating the flame.[11] Furthermore, the nitrogen gas acts as a blowing agent, causing the char layer to swell (intumesce), which significantly enhances its insulative properties and barrier effectiveness.[5]

MPP_Mechanism cluster_0 Condensed Phase cluster_1 Gas Phase MPP Melamine Polyphosphate (MPP) in Polymer Matrix Endo_Decomp Endothermic Decomposition MPP->Endo_Decomp Absorbs heat Heat Heat from Fire Heat->MPP Polyphosphoric_Acid Polyphosphoric Acid Release Endo_Decomp->Polyphosphoric_Acid Gas_Release Release of Inert Gases (NH₃, N₂) Endo_Decomp->Gas_Release Melamine Degradation Char_Formation Catalyzes Polymer Charring Polyphosphoric_Acid->Char_Formation Char_Layer Insulating Char Layer (Barrier Effect) Char_Formation->Char_Layer Fuel_Dilution Dilution of Flammable Gases & Oxygen Gas_Release->Fuel_Dilution Intumescence Char Swelling (Intumescence) Gas_Release->Intumescence Blowing Agent Flame_Inhibition Flame Inhibition Fuel_Dilution->Flame_Inhibition Intumescence->Char_Layer Enhances Barrier

Caption: Intumescent flame retardant mechanism of Melamine Polyphosphate (MPP).

Key Performance Characteristics & Considerations

Flame Retardant Efficiency

The loading level of MPP is critical to achieving the desired flame retardancy. For many GFRP systems, a UL 94 V-0 rating, which signifies that vertical burning stops within 10 seconds with no flaming drips, can be achieved.[12][13] The optimal concentration depends on the polymer matrix, the percentage of glass fiber, and the presence of any synergistic additives.

Polymer MatrixGlass Fiber (%)MPP Loading (wt%)UL 94 Rating (Thickness)Reference
Polyamide 66 (PA66)30%~25%V-0 (0.8 mm)[4]
Polyamide 66 (PA66)30%25%V-0 (1.6 mm)[1]
Polyamide 6 (PA6)30%17% (with synergist)V-0[14]
Polybutylene Terephthalate (PBT)15-30%20-25%V-0[4]

Table 1: Typical MPP loading levels and resulting UL 94 flame retardancy ratings in common GFRPs.

Impact on Mechanical Properties

As with any particulate additive, incorporating MPP into a polymer matrix can alter its mechanical properties. The particles can act as stress concentrators, potentially reducing properties like tensile strength and impact strength. However, due to its compatibility and the ability to achieve good dispersion, the trade-offs can be managed. It is crucial to evaluate the mechanical performance of the final compound to ensure it meets the application's requirements.

PropertyNeat GF-PA66GF-PA66 + 22% Zn-MPP
Tensile Strength (MPa)~140-160129.4
Flexural Strength (MPa)~200-240185.0
Notched Impact Strength (kJ/m²)~8-107.0

Table 2: Example of the effect of a melamine phosphate-based flame retardant on the mechanical properties of glass fiber reinforced Polyamide 66. Data adapted from[15]. Note: Zn-MPP is a modified form; effects are indicative.

Synergistic Formulations

The flame-retardant efficiency of MPP can be enhanced through synergistic combinations with other halogen-free additives. This approach can reduce the total flame retardant loading required, which can be beneficial for preserving mechanical properties and reducing cost.

  • Metal Phosphinates: Aluminum phosphinate (OP) works well with MPP in GF-PA66, showing a synergistic effect in both the gas and condensed phases.[2]

  • Zinc Compounds: Zinc borate and zinc-containing organophosphorus salts (like Zn-DOPOx) can improve char stability and yield, enhancing the condensed phase action of MPP.[16]

  • Macromolecular Charring Agents: Compounds like polyimide (PI) can work with MPP to produce a more compact and robust char layer, improving barrier properties.[14]

Experimental Protocols

The following protocols provide a validated workflow for the incorporation and evaluation of MPP in a representative GFRP system, Polyamide 66 with 30% glass fiber (PA66-GF30).

Protocol 1: Compounding of MPP in GF-PA66 via Twin-Screw Extrusion

Objective: To achieve a homogeneous dispersion of MPP within the PA66-GF30 matrix to produce flame-retardant composite pellets.

Causality: A twin-screw extruder provides high shear forces necessary to break down agglomerates and ensure uniform distribution of the MPP powder and glass fibers within the molten polymer. A proper temperature profile is critical to melt the polymer without causing thermal degradation of the PA66 or the MPP.

Materials & Equipment:

  • Polyamide 66 (PA66) resin, extrusion grade

  • Chopped E-glass fibers (3-4 mm length), sized for PA

  • Melamine Polyphosphate (MPP) powder, fine particle size

  • Gravimetric feeders (for polymer, glass fiber, and MPP)

  • Co-rotating twin-screw extruder (L/D ratio ≥ 40)

  • Water bath for cooling strands

  • Pelletizer

Procedure:

  • Material Pre-Drying (Critical Step): Dry PA66 resin and MPP powder at 80-90°C for 4-6 hours in a dehumidifying dryer. Polyamides are hygroscopic and processing with moisture will cause severe hydrolytic degradation, leading to poor mechanical properties.

  • Extruder Setup: Set the extruder temperature profile. A typical profile for PA66 is:

    • Feed Zone: 50-60°C

    • Transition Zones: 250°C -> 265°C -> 275°C

    • Metering/Die Zone: 270°C

  • Feeding Strategy:

    • Feed the pre-dried PA66 resin into the main feed throat of the extruder using a gravimetric feeder.

    • Side-feed the MPP powder downstream into the molten polymer to avoid excessive shear and potential degradation in the initial melting zones.

    • Side-feed the glass fibers further downstream, after the MPP has been incorporated. This minimizes fiber breakage, which is crucial for maintaining mechanical reinforcement.

  • Compounding: Set the screw speed to 250-400 RPM. The combination of screw design and speed should be optimized to provide sufficient mixing without generating excessive frictional heat.

  • Strand Cooling & Pelletizing: Extrude the molten composite as strands into a water bath for cooling. Subsequently, feed the cooled, solidified strands into a pelletizer to produce uniform pellets.

Self-Validation:

  • Melt Flow Index (MFI): Perform MFI testing on the dried pellets. A consistent MFI indicates a stable process and uniform material.

  • Visual Inspection: Pellets should be uniform in color and size, without signs of scorching (dark streaks) which would indicate degradation.

Compounding_Workflow A 1. Pre-Drying PA66 Resin & MPP Powder (80°C, 4h) B 2. Main Feeding Dried PA66 Resin A->B E 5. Twin-Screw Extrusion (Melt, Mix, Disperse) B->E C 3. Side Feeding MPP Powder C->E D 4. Side Feeding Glass Fibers D->E F 6. Strand Cooling (Water Bath) E->F G 7. Pelletizing F->G H Final Product: FR GF-PA66 Pellets G->H

Caption: Workflow for compounding MPP in Glass Fiber Reinforced Polyamide.

Protocol 2: Injection Molding of Test Specimens

Objective: To produce standardized test specimens from the compounded pellets for mechanical and flammability testing.

Procedure:

  • Pellet Drying: Dry the compounded pellets at 80-90°C for 4 hours before molding.

  • Injection Molding: Use a standard injection molding machine to produce specimens according to test standards (e.g., ASTM D638 for tensile, ASTM D256 for Izod impact, and UL 94 for flammability).

    • Mold Temperature: 80-100°C. A hot mold is essential for PA66 to achieve optimal crystallinity and surface finish.

    • Nozzle/Barrel Temperatures: 265-285°C.

    • Injection Pressure & Speed: Optimize to ensure complete mold filling without flashing or degradation.

Self-Validation: Molded parts should be free of visual defects such as voids, sink marks, or burn streaks.

Protocol 3: Flammability Evaluation via UL 94 Vertical Burn Test

Objective: To classify the flammability of the GFRP material according to the UL 94 standard.[17]

Causality: This standardized test simulates a small flame ignition source and evaluates the material's ability to self-extinguish and its tendency to drip flaming particles, which could spread a fire.

Materials & Equipment:

  • Conditioned test specimens (125 mm x 13 mm x desired thickness).[18]

  • UL 94 test chamber.

  • Tirrill burner with methane gas supply.

  • Specimen clamp and stand.

  • Timing device.

  • Dry surgical cotton.

Procedure:

  • Conditioning: Condition a set of 5 specimens at 23°C and 50% relative humidity for at least 48 hours.

  • Test Setup: Clamp a specimen vertically. Place a layer of dry cotton approximately 300 mm below the specimen.[17]

  • First Flame Application: Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds, then remove it.[17] Record the afterflame time (t1).

  • Second Flame Application: Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.[17] Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observations: During the test, observe if any flaming particles drip from the specimen and if they ignite the cotton below.

  • Repeat: Test all 5 specimens.

Data Interpretation & Classification:

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ(t1+t2))≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow for each specimen after 2nd application (t2+t3)≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cottonNoNoYes
Burn to clampNoNoNo

Table 3: UL 94 Vertical Burn Test Classification Criteria.[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Failure to Achieve V-0 Rating - Insufficient MPP loading.- Poor dispersion of MPP.- Polymer degradation during processing.- Increase MPP wt% in increments of 2-3%.- Optimize extruder screw profile and speed for higher shear.- Verify material drying and reduce processing temperatures/residence time.
Poor Mechanical Properties - Hydrolytic degradation of PA66.- Excessive glass fiber breakage.- Poor interfacial adhesion.- Ensure thorough drying of all components before processing.- Reduce extruder screw speed; feed fibers further downstream.- Use glass fibers with a compatible sizing for PA and consider using a coupling agent.
Processing Instabilities (e.g., die drool, surging) - High moisture content.- Improper temperature profile.- Incorrect screw design.- Re-verify drying procedures.- Adjust temperature profile to ensure consistent melt viscosity.- Consult extruder manufacturer for screw design recommendations for filled systems.

Conclusion

Melamine polyphosphate is a highly effective, thermally stable, and environmentally sound halogen-free flame retardant for glass fiber reinforced polymers. Its intumescent mechanism provides excellent fire protection by acting in both the condensed and gas phases. By following validated protocols for compounding and processing, researchers can successfully formulate high-performance GFRPs that meet stringent fire safety standards like UL 94 V-0, while carefully managing the trade-offs in mechanical properties. The use of MPP enables the development of safer and more sustainable materials for demanding applications.

References

A complete list of sources cited in this document is provided below.

  • Vertex AI Search Result 1.
  • Ataman Kimya.
  • Vertex AI Search Result 3.
  • Yinsu Flame Retardant. (2023).
  • Wang, C., et al. (2011). Novel Synthesis Method for Melamine Polyphosphate and Its Flame Retardancy on Glass Fiber Reinforced Polyamide 66. Polymer-Plastics Technology and Engineering, 50(15), 1527-1532. [Link]

  • MG Chemicals. Understanding The UL94 Vertical Burn Test.
  • Vertex AI Search Result 9.
  • Ataman Kimya.
  • Measurlabs. UL 94 Vertical Burning Test with 50 W Flame.
  • Czupryński, B., et al. (2015). Kinetics of melamine phosphate thermal decomposition in DSC studies. Journal of Thermal Analysis and Calorimetry, 121(1), 225-233. [Link]

  • Wang, X., et al. (2017). Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer. RSC Advances, 7(56), 35329-35337. [Link]

  • LISUN. (2025). UL 94 Combustion (Fire) Tests for Plastics: Horizontal and Vertical Flammability Testing.
  • Green-Mountain Chem.
  • Pinfa.
  • SpecialChem. (2025). UL 94 Flammability Standards: Vertical & Horizontal Burn.
  • Liu, Y., et al. (2017). Synergistic Flame-retardant Effect and Mechanism of Nitrogen–Phosphorus-Containing Compounds for Glass Fiber-reinforced Polyamide 66. Polymer-Plastics Technology and Engineering, 56(14), 1514-1523. [Link]

  • Tang, W., et al. (2019). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Polymers, 11(11), 1851. [Link]

  • Gläsel, H. J., et al. (2022). Mode of Action of Zn-DOPOx and Melamine Polyphosphate as Flame Retardants in Glass Fiber-Reinforced Polyamide 66. Polymers, 14(18), 3704. [Link]

  • HROC.
  • Kim, H. S., et al. (2011). Thermal Stability and Properties of Flame Retarded Glass Fiber Reinforced Polyamide 66 Composite. Journal of the Korean Society for Composite Materials, 24(5), 21-27. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting poor char formation in melamine phosphate systems"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Melamine Phosphate (MP) Systems Ticket ID: MP-CHAR-001 Subject: Troubleshooting Poor Char Formation & Stability Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Char Integrity Paradox

Welcome to the Technical Support Center. You are likely here because your Melamine Phosphate (MP) formulation is passing the initial ignition tests but failing in char stability—the char is either too "fluffy" (blowing away), too brittle (cracking), or nonexistent (dripping).

In intumescent systems, char formation is a race between gas release (blowing) and crosslinking (charring). If the gas releases before the polymer melt has sufficient viscosity to trap it, the char collapses. If the network hardens before the gas releases, you get no expansion.

This guide moves beyond basic formulation to the kinetics of phase transitions.

Module 1: The Diagnostic Framework (Symptom-Based)

Use this table to identify your specific failure mode before proceeding to the chemical fixes.

Symptom Visual Observation Root Cause (Chemical/Physical) Immediate Action
"The Popcorn Effect" Char is loose, fluffy, and detaches from the substrate.Excessive Blowing Agent. The gas pressure (

,

) exceeds the surface tension of the phosphocarbonaceous melt.
Decrease MP ratio; Introduce a char strengthener (e.g., Zinc Borate).
"The Flat Melt" Sample drips or melts with minimal expansion.Viscosity Failure. The polymer viscosity is too low at the MP decomposition temperature (

).
Increase crosslinker (e.g., Pentaerythritol) or switch to Melamine Polyphosphate (MPP) for higher temp stability.
"The Cracking Mud" Char forms but cracks immediately, allowing heat penetration.Lack of Vitrification. The char is purely carbonaceous and lacks an inorganic glass phase to bind it.Add Zinc Borate or Silica to form a borophosphate glass bridge.
"Pre-Test Blackening" Material is dark/discolored after extrusion/molding.Thermal Degradation. Processing temp >

.[1][2] MP is decomposing inside the extruder.
Critical: Switch to MPP (stable to

) or lower processing temps.

Module 2: The Mechanism of Failure

To fix the char, you must understand the "Intumescent Shield" pathway. The diagram below illustrates the critical synchronization required between acid release and carbonization.

IntumescentMechanism cluster_failure Failure Mode: Timing Mismatch Heat External Heat Source (>250°C) MP Melamine Phosphate Decomposition Heat->MP Activates Acid Phosphoric Acid Release MP->Acid Step 1 Gas Blowing Agent (N2, NH3) MP->Gas Step 2 Polyol Carbon Source (Polymer/PER) Acid->Polyol Dehydration Gas->Heat Escapes if Viscosity Low Char Intumescent Char (Insulating Shield) Gas->Char Trapped in Melt Ester Esterification (Viscous Melt) Polyol->Ester Crosslinking Ester->Char Expansion

Figure 1: The Intumescent Cascade. Failure occurs if Gas escapes before the Esterification creates a viscous melt.

Module 3: Advanced Troubleshooting Q&A

Q1: My char volume is high, but it has no mechanical strength (it crumbles). How do I "toughen" the char?

The Fix: Synergistic Vitrification. A purely carbonaceous char is brittle. You need to introduce an inorganic network that forms a "glass" at high temperatures to glue the carbon skeleton together.

  • Protocol: Introduce Zinc Borate (ZB) at a 2-5% loading level.

  • Mechanism: ZB releases water (cooling) and forms ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . The Boron reacts with the Phosphoric Acid (from MP) to create Borophosphate glass .[3] This glass is harder and more cohesive than carbon char alone.
    
  • Citation: The synergistic effect of ZB and MP is well-documented to improve the Limiting Oxygen Index (LOI) and char residue [1].[4]

Q2: We are seeing variable results between batches. Is MP hygroscopic?

The Fix: Moisture Management. Yes, Melamine Phosphate is significantly more hygroscopic than Melamine Polyphosphate.

  • The Issue: Absorbed water hydrolyzes the MP, releasing phosphoric acid prematurely. This corrodes your extruder screw and alters the stoichiometry during the fire test.

  • Validation: Run a TGA on your raw MP. If you see weight loss below

    
    , your MP is "wet."
    
  • Solution: Dry MP at

    
     for 4 hours before compounding, or switch to a silane-treated MP grade.
    
Q3: When should I switch from MP to Melamine Polyphosphate (MPP)?

The Fix: Thermal Stability Thresholds. MP is a "monomeric" salt. MPP is a polymeric chain.

  • Use MP if: Your processing temperature is

    
     (e.g., Polypropylene, EVA). MP has a lower activation temperature, meaning it reacts faster and earlier in a fire, which is good for low-melting polymers.
    
  • Use MPP if: Your processing temperature is

    
     (e.g., Polyamide, PBT). MP will degrade in the extruder, losing its effectiveness before the final product is even made [2].
    

Module 4: Experimental Protocol (Self-Validating)

Do not rely solely on UL-94 tests. You need to predict char capability using Thermogravimetric Analysis (TGA) .

Protocol: Predictive Char Yield Analysis

  • Sample Prep: 10 mg of your full formulation (MP + Polymer + Synergists).

  • Instrument: TGA (e.g., TA Instruments or PerkinElmer).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Simulates condensed phase pyrolysis).
    
  • Ramp:

    
    /min to 
    
    
    
    .
  • Analysis:

    • 
      :  Must be at least 
      
      
      
      higher than your extruder processing temp.
    • Residue at

      
      :  This is your "Theoretical Char Yield."
      
    • Validation Rule: If Experimental Char Yield < (Calculated Char of individual components), you have a "Negative Synergism" (antagonism). You want the experimental yield to be higher than the sum of parts.

Data Interpretation Table:

TGA FeatureTarget ValueInterpretation
Weight Loss < 250°C < 1%High moisture or premature degradation.
DTG Peak (Max Rate) 300-400°CMain charring reaction. Should match polymer degradation.[3][5]
Residue @ 800°C > 25%Indicates a stable, thermally insulating char [3].

Module 5: Decision Logic (Workflow)

Use this logic flow to guide your next formulation adjustment.

TroubleshootingFlow Start Start: Poor Char Performance CheckProcess Check Processing Temp Is it > 250°C? Start->CheckProcess SwitchMPP Action: Switch to Melamine Polyphosphate (MPP) CheckProcess->SwitchMPP Yes CheckStructure Check Char Structure Is it fluffy/loose? CheckProcess->CheckStructure No Success Stable Char Formation SwitchMPP->Success AddZB Action: Add Zinc Borate (Char Hardener) CheckStructure->AddZB Yes CheckRatio Check Acid/Carbon Ratio Is expansion low? CheckStructure->CheckRatio No AddZB->Success AddCarbon Action: Increase Polyol (Pentaerythritol) CheckRatio->AddCarbon Yes CheckRatio->Success No AddCarbon->Success

Figure 2: Troubleshooting Logic Flow for MP Systems.

References

  • Evaluation of Zinc Borate and Melamine Polyphosphate Synergy. ResearchGate. (2025). Demonstrates the formation of borophosphate glass to improve char density and LOI.

  • Melamine Polyphosphate Flame Retardant Mechanisms. Ataman Chemicals. Explains the thermal stability differences between MP and MPP and the processing window requirements.

  • Flame-retardant effect and mechanism of melamine phosphate. RSC Advances. (2018). Detailed kinetic analysis of MP decomposition and char formation in thermoplastic elastomers.

Sources

Validation & Comparative

Comparative Guide: Char Integrity of Melamine Phosphate vs. Melamine Cyanurate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of halogen-free flame retardants (HFFR), the selection between Melamine Phosphate (MP) and Melamine Cyanurate (MC) is rarely a matter of simple substitution; it is a choice between two distinct mechanistic philosophies.

  • Melamine Phosphate (MP) functions as a Char Promoter . It leverages Phosphorus-Nitrogen (P-N) synergism to generate phosphoric acid derivatives that crosslink the polymer matrix, resulting in a dense, intumescent, and structurally sound char.

  • Melamine Cyanurate (MC) functions primarily as a Heat Sink and Gas Diluent . It relies on endothermic sublimation and the release of non-flammable gases (ammonia). Its "char" is often non-coherent or relies on the polymer matrix dripping away from the flame (V-0 via dripping).

The Verdict on Char Integrity: Melamine Phosphate provides superior char integrity.[1] It creates a glassy, crosslinked barrier that withstands turbulent airflow and thermal stress. Melamine Cyanurate produces a fugitive residue that lacks structural cohesion without synergistic additives.

Mechanistic Foundations

To understand char integrity, we must analyze the condensed-phase reactions that occur upon thermal degradation.

Melamine Phosphate: The Crosslinking Pathway

MP degrades to release phosphoric acid.[2] Upon further heating, this acid dehydrates to form polyphosphoric acid . This species is a powerful phosphorylating agent that reacts with hydroxyl groups in the polymer (or the char source), creating ester linkages. This crosslinking "locks" the carbon skeleton in place, preventing volatilization and forming a glassy barrier.

Melamine Cyanurate: The Sublimation Pathway

MC is a salt of melamine and cyanuric acid held together by hydrogen bonds. Upon heating (~320°C), these bonds break. The melamine component largely sublimes or decomposes into ammonia (gas phase), while the cyanuric acid decomposes. While some condensation into "melon" or "melem" structures occurs, there is no acid source to crosslink the polymer chain. Consequently, the residue is fluffy, porous, and mechanically weak.

Visualizing the Divergence

The following diagram illustrates the chemical divergence that dictates char integrity.

G Start Thermal Degradation Onset (>300°C) MP Melamine Phosphate (MP) Start->MP MC Melamine Cyanurate (MC) Start->MC Acid Release of Phosphoric Acid MP->Acid PolyAcid Polymerization to Polyphosphoric Acid Acid->PolyAcid Crosslink Esterification & Crosslinking (Condensed Phase) PolyAcid->Crosslink Catalysis Char_MP RESULT: Dense, Coherent, Intumescent Char Crosslink->Char_MP Dissoc Dissociation of H-Bonds MC->Dissoc Sublime Endothermic Sublimation (Melamine Release) Dissoc->Sublime Gas Gas Phase Dilution (NH3 Release) Dissoc->Gas Char_MC RESULT: Loose Residue or Melt Dripping Sublime->Char_MC Minimal Residue Gas->Char_MC

Figure 1: Mechanistic divergence between MP (Char Builder) and MC (Gas Diluent).

Experimental Validation Protocols

As a scientist, you must validate these claims using self-consistent protocols. Relying on manufacturer data sheets is insufficient for critical formulation.

Thermogravimetric Analysis (TGA)

TGA measures the mass remaining at high temperatures, a direct proxy for char yield.

  • Protocol:

    • Purge: Nitrogen (50 mL/min) to isolate condensed phase mechanisms without oxidation.

    • Ramp: 10°C/min from 40°C to 800°C.

    • Crucial Metric: Compare the Residue at 600°C and 800°C .

Cone Calorimetry (The "Real Fire" Test)

TGA is static; Cone Calorimetry is dynamic. It exposes the sample to radiant heat (e.g., 35 or 50 kW/m²), simulating a developing fire.

  • Protocol:

    • Specimen: 100mm x 100mm x 3mm plaques (compounded in PA6 or Polypropylene).

    • Observation: After extinction, photograph the residue.

    • Physical Test: Attempt to fracture the char with a probe. MP char will be crusty and brittle (glass-like); MC residue will be ash-like or non-existent.

Scanning Electron Microscopy (SEM) Workflow

To visualize "integrity," we look at the micro-morphology.

Workflow Step1 1. Cone Calorimeter Residue Collection Step2 2. Sputter Coating (Gold/Palladium, 10nm) Step1->Step2 Step3 3. SEM Imaging (High Vacuum, 5-10kV) Step2->Step3 Step4 4. Analysis: Pore Density & Wall Thickness Step3->Step4

Figure 2: Workflow for micro-structural validation of char integrity.

Comparative Data Analysis

The following data summarizes typical performance in a Polyamide 6 (PA6) matrix. Note that specific values vary by loading level (typically 10-15% for MC, 15-20% for MP).

FeatureMelamine Phosphate (MP)Melamine Cyanurate (MC)
Primary Mechanism Condensed Phase (Charring)Gas Phase (Dilution) + Heat Sink
TGA Onset Temp (

)
~350°C (High stability)~320°C (Moderate stability)
Residue at 600°C (Pure) 30% - 50% (Polyphosphates)< 2% (Sublimes)
Char Morphology Continuous, swollen, multicellular carbonaceous foam.Discontinuous, loose powder, or relies on polymer dripping.
Char Strength High (Resists airflow)Low (Easily blown away)
Synergism Excellent with Pentaerythritol or other carbon sources.Weak charring unless paired with char formers.
Technical Insight: The "Wicking" Problem

In glass-fiber reinforced (GFR) plastics, MC often fails. Why? The glass fibers act as a "wick" or scaffold that prevents the polymer from dripping away from the flame. Since MC relies on dripping (removing the fuel) or dilution, and cannot form a char strong enough to cover the glass fibers, the "candlewick effect" leads to sustained burning. MP is required here because its char is robust enough to coat the glass fibers and block the wicking action.

Critical Discussion & Application

When to use Melamine Cyanurate (MC)?

Use MC when char integrity is NOT the goal .

  • Unfilled PA6/PA66: MC induces rapid dripping. In the UL94 Vertical Burn test, the flaming drips carry heat away from the bar, extinguishing the flame on the remaining sample. This is a valid V-0 mechanism, but it is not char integrity.

  • Cost: MC is generally more cost-effective for unreinforced systems.

When to use Melamine Phosphate (MP)?

Use MP when structural stability is non-negotiable .

  • Glass-Fiber Reinforced Systems: As noted above, you cannot rely on dripping. You must build a barrier. MP provides the phosphoric acid necessary to crosslink the PA matrix into a char.

  • Intumescent Coatings: MP is a standard acid donor in intumescent paints, reacting with a carbon donor (like pentaerythritol) to swell and protect steel structures.

Expert Tip: The "MPP" Evolution

While this guide discusses Melamine Phosphate (MP), modern high-temperature engineering plastics often use Melamine Polyphosphate (MPP) . MPP is essentially MP that has already been thermally condensed. It offers higher thermal stability (processing >300°C) while retaining the same superior char-forming mechanism described here for MP.

References

  • Gijsman, P., et al. (2002).[3] "Differences in the flame retardant mechanism of melamine cyanurate in polyamide 6 and polyamide 66." Polymer Degradation and Stability.

  • Levchik, S. V., & Weil, E. D. (2006). "Combustion and fire retardancy of aliphatic nylons." Polymer International.

  • Zhang, Y., et al. (2016). "Ammonium Polyphosphate/Melamine Cyanurate Synergetic Flame Retardant System for Use in Papermaking." BioResources.

  • Liu, Y., et al. (2011). "Thermal degradation and flammability of polyamide 66/melamine polyphosphate composite." Journal of Applied Polymer Science.

  • Rakotomalala, M., et al. (2010). "Recent developments in halogen free flame retardants for epoxy resins for electrical and electronic applications." Materials.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3,5-Triazine-2,4,6-triamine, phosphate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 20208-95-1 Synonyms: Melamine Phosphate; Melamine Orthophosphate Physical State: White crystalline powder Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Specific Target Organ Toxicity (Renal - Chronic)

Executive Safety Summary

For immediate operational deployment.

Protection ZoneRequired EquipmentSpecification / Standard
Respiratory N95 / P2 Respirator Minimum requirement. Use P100/P3 if handling >100g outside a fume hood.
Dermal (Hands) Nitrile Gloves Minimum thickness 0.11 mm (4 mil). Double-gloving recommended for prolonged handling.
Ocular Chemical Safety Goggles Must seal against the face. Safety glasses are insufficient for fine powders due to dust migration.
Engineering Chemical Fume Hood Mandatory for weighing and transfer operations. Sash height < 18 inches.[1][2]
Body Lab Coat (Buttoned) Cotton/Polyester blend. Tyvek sleeves recommended for high-volume handling to prevent cuff entrapment.

Physicochemical Hazard Analysis

The "Why" behind the protocol.

To handle 1,3,5-Triazine-2,4,6-triamine, phosphate safely, one must understand the dual nature of its toxicity profile: Mechanical Irritation and Systemic Renal Deposition .

The Particulate Hazard (Mechanical)

Melamine phosphate is typically supplied as a fine micronized powder (often D50 < 10µm) to maximize its efficacy as a flame retardant.

  • Mechanism: Airborne particles of this size are inhalable (depositing in the upper respiratory tract) and potentially respirable (reaching the alveolar region).

  • Consequence: The phosphate moiety contributes to mucosal irritation (H335), while the physical dust causes mechanical abrasion to the cornea (H319).

  • Regulatory Threshold: As a "Particulate Not Otherwise Regulated" (PNOR), OSHA sets limits at 15 mg/m³ (Total Dust) and 5 mg/m³ (Respirable Fraction) .[3][4][5] However, in a research setting, we aim for < 1 mg/m³ to prevent cross-contamination.

The Melamine Moiety (Systemic/Renal)

While the acute toxicity is low (LD50 Oral, Rat > 2000 mg/kg), the melamine component presents a specific chronic risk.

  • Mechanism: Melamine is not metabolized; it is excreted unchanged in urine. Under conditions of high concentration or co-exposure with cyanuric acid impurities, it precipitates in the renal tubules.

  • Pathology: This leads to nephrolithiasis (kidney stones) and crystalline nephropathy.

  • Safety Implication: Inhalation is a direct route to the bloodstream. Therefore, respiratory protection is not just about comfort; it is about preserving long-term renal function.

PPE Selection Matrix & Logic

Respiratory Protection

Standard: NIOSH N95 or CEN FFP2.

  • Logic: Simple surgical masks provide no seal against fine particulates. The electrostatic media of an N95 captures the <5µm particles that would otherwise enter the deep lung.

  • Fit Check: A positive pressure seal check (exhaling sharply while covering the mask) is mandatory before every use.

Hand Protection

Standard: Nitrile Rubber (0.11mm+).

  • Logic: Melamine phosphate is a salt and does not permeate nitrile rapidly. Latex is discouraged due to potential allergenicity and lower puncture resistance against crystalline solids.

  • Technique: Inspect gloves for "pinholes" by trapping air in them before donning. This self-validating step prevents exposure to the fine powder that can work its way through microscopic defects.

Eye Protection

Standard: Indirect Vent Goggles.

  • Logic: Fine powders float. Safety glasses leave gaps at the temples and cheeks. Goggles create a tortuous path that prevents airborne dust from reaching the tear film, preventing the formation of acidic phosphate solutions on the eye surface.

Operational Workflow: Safe Handling Protocol

Pre-Operational Visualization

The following diagram illustrates the exposure pathways and the specific control barriers required to break the chain of toxicity.

RiskPathways Substance Melamine Phosphate (Fine Powder) Aerosol Aerosolization (Dust Cloud) Substance->Aerosol Handling/Weighing Inhalation Inhalation Route Aerosol->Inhalation Escape Hood Barrier 1: Fume Hood/LEV Aerosol->Hood Capture Renal Renal Deposition (Crystallization) Inhalation->Renal Systemic Absorption Mask Barrier 2: N95/P100 Mask Inhalation->Mask Filtration

Figure 1: Exposure Pathway Analysis. Note that the Fume Hood is the primary barrier; the Mask is the secondary redundancy.

Step-by-Step Handling Procedure

Step 1: Static Control (The Invisible Hazard) Powdered organic salts are prone to static charge. Static discharge can scatter the powder, creating an immediate inhalation hazard.

  • Action: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.

  • Alternative: If no ionizer is available, wipe the spatula and weighing boat with a slightly damp lint-free tissue to discharge surface static.

Step 2: Weighing & Transfer

  • Perform all operations inside a certified chemical fume hood.

  • Sash Management: Keep the sash as low as possible (elbow height) to maximize face velocity and protect the breathing zone.

  • Technique: Do not dump the powder. Use a spatula to gently transfer. If "caking" has occurred, break clumps gently; do not strike the container, as this ejects fine dust.

Step 3: Decontamination (Wet Method)

  • NEVER dry sweep spilled powder. This re-aerosolizes the hazard.

  • Protocol: Cover minor spills with a wet paper towel (water is sufficient; melamine phosphate solubility is low but sufficient for cleanup). Wipe inward from the periphery to the center.

Step 4: Doffing (Removal)

  • Gloves: Remove using the "beak" method (turning inside out) to trap any dust inside the glove.

  • Wash: Wash hands with soap and water immediately after removing gloves.

  • Goggles/Mask: Remove these last to ensure no dust from the lab coat falls into the eyes/nose.

Disposal & Emergency Response

Waste Disposal
  • Classification: Generally non-hazardous chemical waste, but contains nitrogen and phosphorus which are environmental pollutants (eutrophication risk).

  • Protocol: Collect in a dedicated solid waste container labeled "Melamine Phosphate - Solid."

  • Prohibition: Do NOT flush down the sink. While low toxicity, it precipitates in pipes and harms aquatic ecosystems.

Emergency Measures
  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation for respiratory irritation.

  • Eye Contact: Flush with tepid water for 15 minutes. Lifting the eyelids is crucial to wash out trapped particulates.

  • Skin Contact: Wash with soap and water.[6][7][8][9] No neutralizing agent is required.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23424160, Melamine phosphate. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Particulates Not Otherwise Regulated (PNOR).[4] OSHA Standards. Available at: [Link]

  • European Chemicals Agency (ECHA). Melamine - Registration Dossier (Toxicological Information). ECHA. Available at: [Link]

  • World Health Organization (WHO). Melamine and Cyanuric acid: Toxicity, Preliminary Risk Assessment. WHO Food Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.